Fmoc-Dab(Alloc)-OH

Übersicht

Beschreibung

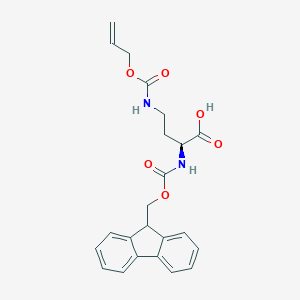

Fmoc-Dab(Alloc)-OH: is a derivative of the amino acid 2,4-diaminobutyric acid. It is protected with two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the allyloxycarbonyl (Alloc) group at the side-chain amino position. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific sites during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Alloc)-OH typically involves the following steps:

Protection of the Alpha-Amino Group: The alpha-amino group of 2,4-diaminobutyric acid is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Side-Chain Amino Group: The side-chain amino group is then protected with the Alloc group using allyl chloroformate in the presence of a base like triethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the protection reactions.

Automated Systems: Automated peptide synthesizers may be employed to streamline the process and ensure consistency.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Fmoc-Dab(Alloc)-OH undergoes deprotection reactions to remove the Fmoc and Alloc groups. The Fmoc group is typically removed using a base such as piperidine, while the Alloc group is removed using palladium catalysts in the presence of a nucleophile like morpholine.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids. Common reagents for these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, palladium catalysts for Alloc removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc and Alloc groups yields the free amino acid 2,4-diaminobutyric acid.

Peptides: Coupling reactions with other amino acids result in the formation of peptides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Fmoc-Dab(Alloc)-OH is widely used in solid-phase peptide synthesis to introduce 2,4-diaminobutyric acid residues into peptides.

Biology:

Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides containing 2,4-diaminobutyric acid residues are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Material Science: this compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Wirkmechanismus

Mechanism:

Peptide Bond Formation: The Fmoc and Alloc groups protect the amino groups during peptide synthesis, allowing for selective reactions at the carboxyl group. The deprotection steps reveal the free amino groups, enabling the formation of peptide bonds with other amino acids.

Molecular Targets and Pathways:

Peptide Synthesis Pathway: The compound is involved in the pathway of peptide synthesis, where it acts as a building block for the formation of larger peptide chains.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Dab(Boc)-OH: Similar to Fmoc-Dab(Alloc)-OH but with a tert-butyloxycarbonyl (Boc) group instead of an Alloc group.

Fmoc-Dap(Alloc)-OH: Similar to this compound but with 2,3-diaminopropionic acid instead of 2,4-diaminobutyric acid.

Uniqueness:

Protecting Groups: The combination of Fmoc and Alloc protecting groups in this compound provides unique advantages in peptide synthesis, such as orthogonal deprotection strategies that allow for selective removal of protecting groups under different conditions.

Biologische Aktivität

Fmoc-Dab(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-2,4-diaminobutyric acid, is a significant compound in peptide synthesis and biological research. This compound features two protective groups: the Fmoc group at the alpha-amino position and the Alloc group at the side-chain amino position. These groups are crucial for controlling chemical reactions during peptide synthesis, allowing for the creation of peptides with diverse functionalities.

The synthesis of this compound involves several key steps:

- Protection of the Alpha-Amino Group : The alpha-amino group of 2,4-diaminobutyric acid is protected using Fmoc chloride in the presence of a base like sodium carbonate.

- Protection of the Side-Chain Amino Group : The side-chain amino group is then protected with Alloc using allyl chloroformate in the presence of triethylamine.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Biological Activity

This compound plays a crucial role in synthesizing modified peptides and proteins that exhibit potential therapeutic properties. Here are some notable aspects of its biological activity:

- Peptide Synthesis : It is widely utilized in solid-phase peptide synthesis (SPPS) to introduce 2,4-diaminobutyric acid residues into peptides, enabling researchers to explore their interactions with biological systems.

- Therapeutic Potential : Peptides synthesized from this compound are investigated for antimicrobial and anticancer activities. They can act as enzyme inhibitors or receptor modulators, which are valuable in drug development.

- Orthogonal Deprotection Strategies : The unique combination of Fmoc and Alloc protecting groups allows for selective removal under different conditions, enhancing its utility in complex peptide synthesis.

The mechanism by which peptides synthesized from this compound exert their biological effects typically involves binding to specific molecular targets such as enzymes and receptors. The precise action depends on the peptide sequence but generally includes:

- Enzyme Inhibition : Compounds can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : Peptides may function as agonists or antagonists at various receptors, impacting cellular signaling pathways.

Case Studies

Several studies have highlighted the applications and biological activities of peptides synthesized using this compound:

- Anticancer Activity :

- A study demonstrated that peptides incorporating 2,4-diaminobutyric acid residues showed significant cytotoxic effects against various cancer cell lines. These peptides were able to induce apoptosis through specific receptor interactions, showcasing their potential as anticancer agents.

- Antimicrobial Properties :

- Research indicated that certain peptides synthesized from this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes, leading to cell lysis.

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound | Protecting Groups | Key Applications | Unique Features |

|---|---|---|---|

| This compound | Fmoc, Alloc | Peptide synthesis, drug development | Orthogonal deprotection strategies |

| Fmoc-Dab(Boc)-OH | Fmoc, Boc | Peptide synthesis | Less selective deprotection compared to Alloc |

| Fmoc-Dap(Alloc)-OH | Fmoc, Alloc | Peptide synthesis | Similar to Dab but with different amino acid |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373237 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-32-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.